molecular formula C8H13Br2N3 B6361771 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole CAS No. 948093-91-2

3,5-Dibromo-1-hexyl-1H-1,2,4-triazole

Cat. No.: B6361771
CAS No.: 948093-91-2
M. Wt: 311.02 g/mol
InChI Key: XSWWXFBMANYPDK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-hexyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a hexyl group at the 1st position of the triazole ring

Scientific Research Applications

Chemistry: 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its triazole ring is known for its bioactivity, and modifications of this compound can lead to the discovery of new therapeutic agents.

Industry: The compound finds applications in the development of agrochemicals, dyes, and polymers. Its brominated structure makes it useful in flame retardants and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole typically involves the bromination of 1-hexyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-triazole derivative.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The bromine atoms can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the hexyl group but has similar bromination.

    3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Contains a methyl group instead of a hexyl group.

    3,5-Dibromo-1-propyl-1H-1,2,4-triazole: Contains a propyl group instead of a hexyl group.

Uniqueness: The presence of the hexyl group in 3,5-Dibromo-1-hexyl-1H-1,2,4-triazole imparts unique hydrophobic properties and influences its solubility and reactivity compared to its shorter alkyl chain analogs. This can affect its application in various fields, making it distinct from other similar compounds.

Properties

IUPAC Name

3,5-dibromo-1-hexyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br2N3/c1-2-3-4-5-6-13-8(10)11-7(9)12-13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWXFBMANYPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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